(S)-3-((1H-indol-3-yl)methyl)morpholine
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Overview
Description
(S)-3-((1H-indol-3-yl)methyl)morpholine is a chiral compound that features a morpholine ring substituted with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-indol-3-yl)methyl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of aldehydes and indole in the presence of a catalyst such as thiamine hydrochloride. The reaction is carried out in water at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((1H-indol-3-yl)methyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives.
Scientific Research Applications
(S)-3-((1H-indol-3-yl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-((1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. The morpholine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((1H-indol-3-yl)methyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
(S)-3-((1H-indol-3-yl)methyl)pyrrolidine: Contains a pyrrolidine ring instead of morpholine.
(S)-3-((1H-indol-3-yl)methyl)azetidine: Features an azetidine ring.
Uniqueness
(S)-3-((1H-indol-3-yl)methyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Biological Activity
(S)-3-((1H-indol-3-yl)methyl)morpholine is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
This compound combines a morpholine ring with an indole moiety. The morpholine component contributes to its pharmacological properties, while the indole structure is associated with various biological activities. The synthesis of this compound typically involves multiple steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, with recent advancements in microflow technology enhancing efficiency and minimizing side reactions.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of indole, including those related to this compound, exhibit significant activity against both Gram-positive bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 |
Various Indole Derivatives | Candida albicans | 7.80 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Compounds derived from similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). For example, one study reported an IC50 value of 13.2 μM for a related compound against MCF-7 cells .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Indole-based sulfonohydrazide | MCF-7 | 13.2 |
Indole-based sulfonohydrazide | MDA-MB-468 | 13.2 |
The mechanism of action for this compound involves interactions with biological macromolecules, which are crucial for understanding its therapeutic potential. The compound may act by inhibiting key enzymes or pathways involved in cell proliferation or bacterial growth. For instance, the presence of the morpholine ring allows for interactions that can disrupt normal cellular functions in target organisms .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of compounds related to this compound:
- Antibacterial Studies : A study demonstrated that certain indole derivatives inhibited the growth of MRSA effectively, suggesting potential for development into new antibacterial agents .
- Anticancer Evaluation : Research indicated that specific derivatives exhibited strong cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer drugs .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(3S)-3-(1H-indol-3-ylmethyl)morpholine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1 |
InChI Key |
OBEIPTLFNWMGFT-NSHDSACASA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1COCC(N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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